molecular formula C16H8Cl2N6O B12225125 2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan

2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan

Cat. No.: B12225125
M. Wt: 371.2 g/mol
InChI Key: FVNAYVJZNFULGJ-UHFFFAOYSA-N
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Description

2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan is a complex heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining pyrazole, triazole, and pyrimidine rings, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dichlorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with formamide and formic acid to yield the pyrazolo[5,4-d]pyrimidine core. Subsequent reactions with appropriate reagents introduce the furan ring, completing the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of multiple heterocyclic rings allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H8Cl2N6O

Molecular Weight

371.2 g/mol

IUPAC Name

10-(3,4-dichlorophenyl)-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C16H8Cl2N6O/c17-11-4-3-9(6-12(11)18)24-15-10(7-20-24)16-21-14(13-2-1-5-25-13)22-23(16)8-19-15/h1-8H

InChI Key

FVNAYVJZNFULGJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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